molecular formula C8H11NO4 B7724409 1,5-Dimethyl 2-isocyanopentanedioate

1,5-Dimethyl 2-isocyanopentanedioate

Cat. No.: B7724409
M. Wt: 185.18 g/mol
InChI Key: GMIVCMAUMKZQEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl 2-isocyanopentanedioate typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of dimethyl malonate with an isocyanate derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl 2-isocyanopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1,5-Dimethyl 2-isocyanopentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,5-Dimethyl 2-isocyanopentanedioate involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A precursor in the synthesis of 1,5-Dimethyl 2-isocyanopentanedioate.

    Isocyanates: A class of compounds with similar reactivity due to the presence of the isocyanate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its dual functionality as both a malonate and an isocyanate derivative makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

dimethyl 2-isocyanopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-9-6(8(11)13-3)4-5-7(10)12-2/h6H,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVCMAUMKZQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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